(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0979891
InChI: InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Molecular Formula: C22H18O2
Molecular Weight: 314.4 g/mol

(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC0979891

Molecular Formula: C22H18O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one -

Specification

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
IUPAC Name (E)-1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+
Standard InChI Key IWKFCBADEWBWGL-DTQAZKPQSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator